molecular formula C13H11N3O4 B12393265 Pomalidomide-d4

Pomalidomide-d4

Cat. No.: B12393265
M. Wt: 277.27 g/mol
InChI Key: UVSMNLNDYGZFPF-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide-d4 is a deuterated form of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma The deuterium atoms in this compound replace the hydrogen atoms, which can enhance the compound’s stability and metabolic profile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-d4 involves multiple steps, starting from commercially available starting materials. A common synthetic route includes the following steps:

    Formation of the phthalimide ring: This involves the reaction of phthalic anhydride with ammonia or an amine to form phthalimide.

    Introduction of the amino group: The phthalimide is then reacted with a suitable amine to introduce the amino group at the desired position.

    Deuteration: The hydrogen atoms are replaced with deuterium atoms using deuterated reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis, which allows for better control over reaction conditions and improved yields. This method involves the use of flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-d4 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield amine or alcohol derivatives.

Scientific Research Applications

Pomalidomide-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Pomalidomide-d4 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to its non-deuterated counterpart .

Properties

Molecular Formula

C13H11N3O4

Molecular Weight

277.27 g/mol

IUPAC Name

4-amino-2-(4,4,5,5-tetradeuterio-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i4D2,5D2

InChI Key

UVSMNLNDYGZFPF-CQOLUAMGSA-N

Isomeric SMILES

[2H]C1(C(C(=O)NC(=O)C1([2H])[2H])N2C(=O)C3=C(C2=O)C(=CC=C3)N)[2H]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.